molecular formula C5H4Br2N2 B1424337 4,6-Dibromopyridin-2-amine CAS No. 408352-48-7

4,6-Dibromopyridin-2-amine

Cat. No. B1424337
M. Wt: 251.91 g/mol
InChI Key: DCXDWGNIKWVOFL-UHFFFAOYSA-N
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Description

4,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It has a molecular weight of 251.91 . It is a solid substance .


Synthesis Analysis

The synthesis of pyridinamines like 4,6-Dibromopyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines into their 5-hydroxy derivatives .


Molecular Structure Analysis

The InChI code for 4,6-Dibromopyridin-2-amine is 1S/C5H4Br2N2/c6-3-1-4 (7)9-5 (8)2-3/h1-2H, (H2,8,9) . The canonical SMILES structure is C1=C (C=C (N=C1Br)Br)N .


Chemical Reactions Analysis

Pyridin-2-amines, such as 4,6-Dibromopyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .


Physical And Chemical Properties Analysis

4,6-Dibromopyridin-2-amine is a solid substance . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Bioactive Compounds and Organic Materials :

    • 2-Aminopyridines, including derivatives of 4,6-Dibromopyridin-2-amine, are crucial in the synthesis of bioactive natural products and organic materials. A study demonstrated efficient methods for synthesizing 6-substituted 2-aminopyridines, including reactions between 2,6-dibromopyridine and various amines, followed by C-C cross-coupling reactions, highlighting the compound's importance in complex organic synthesis (Bolliger, Oberholzer, & Frech, 2011).
  • Development of Efficient Synthesis Methods :

    • A study focused on the thermal amination reactions of 2,6-dibromopyridine with different halogenated anilines, revealing an efficient, solvent-free method superior to palladium-catalyzed transformations. This signifies the compound's role in developing more sustainable and efficient chemical synthesis techniques (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).
  • Selective C-N Bond Formation :

    • Research has developed a protocol for synthesizing 6-substituted 2-bromopyridine compounds via a selective copper-catalyzed C-N bond-forming reaction with 2,6-dibromopyridine and a range of amines. This study emphasizes the compound's utility in selective chemical transformations (Wang, Liu, Dai, & Hu, 2014).
  • Amination with Potassium Amide :

    • Investigations into the amination of dibromopyridines, including 2,6-dibromopyridine, with potassium amide in liquid ammonia have been conducted. These studies contribute to understanding the reaction mechanisms and product formation in such amination processes (Streef & Hertog, 2010).
  • Synthesis of Ruthenium(II) Complexes :

    • A study on the palladium-catalyzed amination reaction of 4'-chloro-2,2':6',2"-terpyridine, which is a derivative involving 2,6-dibromopyridine, led to the development of amine-containing ruthenium(II) polypyridyl complexes. This showcases the application of 4,6-Dibromopyridin-2-amine in synthesizing complex metal-organic compounds (Johansson, 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXDWGNIKWVOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702293
Record name 4,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromopyridin-2-amine

CAS RN

408352-48-7
Record name 4,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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